Tetraphosphorus decaoxide

Overview

Description

Tetraphosphorus decaoxide (P₄O₁₀), commonly known as phosphorus pentoxide, is a highly reactive inorganic compound with the molecular formula P₄O₁₀ and a molecular weight of 283.89 g/mol . It exists as a white crystalline or amorphous solid, with reported melting points ranging from 340°C (amorphous form) to 562°C (hexagonal crystalline form) and a boiling point of 605°C . Its density is 2300 kg/m³, and it is hygroscopic, reacting violently with water to form phosphoric acid (H₃PO₄): $$ \text{P₄O₁₀} + 6\text{H₂O} \rightarrow 4\text{H₃PO₄} $$

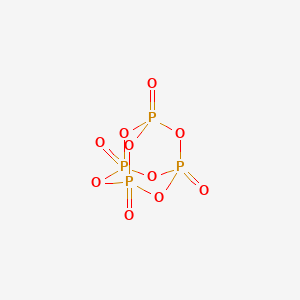

This reaction underpins its widespread use as a desiccant and in the industrial production of phosphoric acid . Structurally, P₄O₁₀ features a cage-like arrangement with each phosphorus atom bonded to four oxygen atoms, forming a network of P=O and P–O–P linkages .

Thermodynamic data from NIST reports a standard enthalpy of formation (ΔfH°gas) of -2904.09 kJ/mol and a standard entropy (S°gas) of 403.96 J/mol·K for gaseous P₄O₁₀ . Its high stability and strong affinity for water make it a critical reagent in laboratories and chemical synthesis .

Chemical Reactions Analysis

Hydrolysis with Water

P₄O₁₀ reacts vigorously with water to form phosphoric acid (H₃PO₄), a reaction critical in industrial phosphoric acid production:

Key Features :

-

Stoichiometry : 1 mole of P₄O₁₀ reacts with 6 moles of H₂O.

-

Thermodynamics : Highly exothermic, releasing significant heat.

-

Applications : Used as a desiccant due to its strong affinity for water .

| Reaction Component | Quantity |

|---|---|

| P₄O₁₀ | 1 mol |

| H₂O | 6 mol |

| H₃PO₄ | 4 mol |

Reactions with Amides

P₄O₁₀ acts as a dehydrating agent in organic synthesis, converting amides to nitriles:

Mechanism : The reaction involves the removal of water from the amide group, forming a nitrile and a phosphorus oxyhydroxide derivative.

Thermodynamic and Kinetic Data

Experimental studies provide insights into the energetics and reaction pathways:

Structural and Functional Insights

-

Polymorphism : P₄O₁₀ exists in four crystalline forms (hexagonal, orthorhombic O/O′, and amorphous), each with distinct reactivity profiles .

-

Vibrational Spectra : DFT calculations confirm asymmetric P–O stretching modes at 1,380 cm⁻¹ and symmetric modes at 580 cm⁻¹, aiding in polymorph identification .

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing tetraphosphorus decaoxide (P₄O₁₀)?

P₄O₁₀ is synthesized via controlled combustion of white phosphorus (P₄) in excess oxygen. Key steps include:

- Combustion setup : Use a high-temperature furnace or a sealed combustion chamber with controlled oxygen flow to prevent partial oxidation to P₄O₆ .

- Purification : Sublimate the product to remove unreacted phosphorus or intermediate oxides.

- Yield optimization : Excess oxygen (>5:1 O₂:P₄ molar ratio) ensures complete oxidation .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Direct combustion | 300–400°C, excess O₂ | 95–98% | |

| Sublimation purification | 562°C (melting point), inert atmosphere | >99% purity |

Q. What safety protocols are critical when handling P₄O₁₀?

P₄O₁₀ is highly hygroscopic and reacts violently with water to form phosphoric acid. Essential protocols include:

- Moisture control : Store in airtight containers with desiccants; use glove boxes for humidity-sensitive experiments .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust .

- Emergency procedures : Neutralize spills with dry sand, not water. Ventilate areas exposed to decomposition products (e.g., phosphoric acid aerosols) .

Q. How can researchers assess the purity of P₄O₁₀ using standard analytical techniques?

- Titration : Dissolve P₄O₁₀ in distilled water to form H₃PO₄, then titrate with NaOH (0.1 M) to determine acid concentration .

- Spectroscopy :

- FT-IR : Identify P–O–P asymmetric stretching bands at 1,250–1,300 cm⁻¹ .

- X-ray diffraction (XRD) : Compare with reference patterns (e.g., Wyckoff’s Crystal Structures ).

- Thermogravimetric analysis (TGA) : Monitor mass loss during heating to detect impurities like P₄O₆ (decomposes at 200–300°C) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve the molecular structure of P₄O₁₀?

- Raman spectroscopy : Detects symmetric P–O stretching modes (600–700 cm⁻¹) to differentiate P₄O₁₀ from P₄O₆ .

- Solid-state NMR : ³¹P NMR reveals distinct chemical shifts for P atoms in terminal (–O–P=O) and bridging (–O–P–O–) positions .

- Neutron diffraction : Resolves hydrogen positions in hydrated forms (e.g., H₃PO₄ intermediates) .

Q. How can discrepancies in reported thermodynamic data (e.g., melting points) be resolved?

Conflicting data (e.g., melting points of 422°C vs. 562°C in ) arise from impurities or measurement methods. Mitigation strategies:

- Differential Scanning Calorimetry (DSC) : Use high-purity samples (>99.9%) and controlled heating rates (5°C/min) .

- Cross-validation : Compare with NIST Standard Reference Data and replicate studies under inert atmospheres .

Q. What challenges arise in modeling the reaction kinetics of P₄O₁₀ formation?

- Variable oxygen concentrations : Excess O₂ accelerates P₄O₁₀ formation but complicates rate law determination. Use mass spectrometry to track intermediate oxides (P₄O₆) .

- Temperature dependence : High activation energy (~150 kJ/mol) requires Arrhenius modeling across 300–600°C .

| Parameter | Value | Method |

|---|---|---|

| Activation energy (Eₐ) | 148 ± 5 kJ/mol | Arrhenius plot (ln k vs. 1/T) |

| Rate constant (k) at 400°C | 2.3 × 10⁻³ s⁻¹ | MS time-resolved data |

Q. How do isotopic labeling studies clarify P₄O₁₀’s reactivity in phosphorylation reactions?

- ¹⁸O tracing : React P₄O₁₀ with H₂¹⁸O to track oxygen transfer to phosphorylated products (e.g., ATP analogs) via GC-MS .

- Kinetic isotope effects (KIE) : Compare reaction rates with natural vs. ¹⁸O-enriched P₄O₁₀ to identify rate-limiting steps .

Comparison with Similar Compounds

Tetraphosphorus Hexaoxide (P₄O₆)

- Molecular Formula : P₄O₆

- Molecular Weight : 219.89 g/mol

- Oxidation State : Phosphorus in +3 oxidation state (vs. +5 in P₄O₁₀) .

- Structure : Adamantane-like cage structure with each P atom bonded to three O atoms, forming P–O–P bridges .

- Reactivity : Reacts with cold water to form phosphorous acid (H₃PO₃), but disproportionates into H₃PO₄ and phosphine (PH₃) with hot water .

- Applications: Limited industrial use compared to P₄O₁₀, primarily employed in organic synthesis .

Intermediate Phosphorus Oxides (P₄O₇, P₄O₈, P₄O₉)

These mixed-valence oxides are structurally related to P₄O₆ and P₄O₁₀ but exhibit intermediate properties:

- Empirical Formula : Often represented as P₂O₄, but actual structures include P₄O₇, P₄O₈, and P₄O₉ .

- Oxidation States : Phosphorus exhibits mixed oxidation states (+3 and +4), leading to variable reactivity with water and acids .

- Thermal Stability : Less stable than P₄O₁₀, decomposing at elevated temperatures .

Phosphorus Sulfides (P₄S₁₀)

- Molecular Formula : P₄S₁₀

- Reactivity : Reacts with water to form H₃PO₄ and H₂S, unlike P₄O₁₀, which produces only H₃PO₄ .

- Applications : Used in lubricant additives and flame retardants, contrasting with P₄O₁₀’s role as a desiccant .

Table 1: Comparative Properties of P₄O₁₀ and Key Analogues

Research Findings and Discrepancies

- Melting Point Variation : Discrepancies in P₄O₁₀’s melting point (340°C vs. 562°C) likely arise from differences between amorphous and crystalline polymorphs .

- Structural Insights : X-ray crystallography confirms P₄O₁₀’s cage structure, while P₄O₆ adopts an adamantane-like framework .

- Thermodynamics : P₄O₁₀’s highly negative ΔfH°gas (-2904.09 kJ/mol) reflects its stability, whereas intermediate oxides exhibit lower thermodynamic stability .

Properties

CAS No. |

16752-60-6 |

|---|---|

Molecular Formula |

P2O5 O10P4 |

Molecular Weight |

283.89 g/mol |

IUPAC Name |

2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide |

InChI |

InChI=1S/O10P4/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12 |

InChI Key |

DLYUQMMRRRQYAE-UHFFFAOYSA-N |

SMILES |

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |

Canonical SMILES |

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |

density |

Relative density (water = 1): 2.4 |

melting_point |

340 °C |

Key on ui other cas no. |

1314-56-3 |

physical_description |

HYGROSCOPIC WHITE CRYSTALS OR POWDER. |

solubility |

Solubility in water: reaction |

Synonyms |

P2O5 phosphoric anhydride phosphorus pentoxide |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.